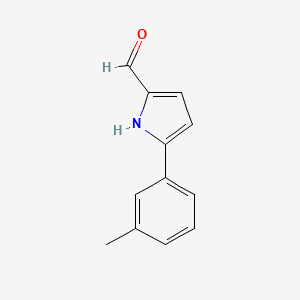![molecular formula C6H7IN2O2 B13322410 (7-Iodo-2,3-dihydropyrazolo[5,1-b]oxazol-6-yl)methanol](/img/structure/B13322410.png)
(7-Iodo-2,3-dihydropyrazolo[5,1-b]oxazol-6-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Iodo-2,3-dihydropyrazolo[5,1-b]oxazol-6-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-iodo-2-hydroxybenzaldehyde with hydrazine hydrate to form the intermediate hydrazone, which is then cyclized with ethyl chloroacetate in the presence of a base to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(7-Iodo-2,3-dihydropyrazolo[5,1-b]oxazol-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodo group can be reduced to form the corresponding hydrogenated derivative.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[5,1-b]oxazole derivatives, which can exhibit different biological activities and properties depending on the nature of the substituents.
Scientific Research Applications
(7-Iodo-2,3-dihydropyrazolo[5,1-b]oxazol-6-yl)methanol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory agents.
Mechanism of Action
The mechanism of action of (7-Iodo-2,3-dihydropyrazolo[5,1-b]oxazol-6-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors to trigger signaling pathways that lead to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- (7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazol-6-yl)methanol
- (7-Chloro-2,3-dihydropyrazolo[5,1-b]oxazol-6-yl)methanol
- (7-Fluoro-2,3-dihydropyrazolo[5,1-b]oxazol-6-yl)methanol
Uniqueness
(7-Iodo-2,3-dihydropyrazolo[5,1-b]oxazol-6-yl)methanol is unique due to the presence of the iodo group, which can significantly influence its reactivity and biological activity. The iodo group is larger and more polarizable than other halogens, which can enhance the compound’s ability to interact with biological targets and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C6H7IN2O2 |
|---|---|
Molecular Weight |
266.04 g/mol |
IUPAC Name |
(7-iodo-2,3-dihydropyrazolo[5,1-b][1,3]oxazol-6-yl)methanol |
InChI |
InChI=1S/C6H7IN2O2/c7-5-4(3-10)8-9-1-2-11-6(5)9/h10H,1-3H2 |
InChI Key |
OIORXEMXFUNBNE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C(=NN21)CO)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Fluoro-2-{imidazo[1,2-a]pyridin-5-yl}acetic acid](/img/structure/B13322327.png)

![4,7-Bis(9,9-dimethyl-9H-fluoren-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B13322342.png)
![5-[(Azetidin-3-yloxy)methyl]-2-methyl-1,3-thiazole](/img/structure/B13322343.png)

![5-Oxa-2-azaspiro[3.5]nonan-8-one hydrochloride](/img/structure/B13322345.png)
![2-(Butan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13322351.png)
![2-{[(2-Methoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B13322353.png)

![1-[(2-methyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13322360.png)


![Ethyl 2-(3-{[(2,4-dimethylphenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate](/img/structure/B13322374.png)
![2-(5H,6H,7H-Cyclopenta[B]pyridin-7-YL)-2,2-difluoroaceticacid](/img/structure/B13322377.png)
